molecular formula C11H11NO2S B8390291 5-(Cyclopropylsulfonyl)-1H-indole

5-(Cyclopropylsulfonyl)-1H-indole

Cat. No.: B8390291
M. Wt: 221.28 g/mol
InChI Key: QXDMYNMLOPCNGA-UHFFFAOYSA-N
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Description

5-(Cyclopropylsulfonyl)-1H-indole is a substituted indole derivative characterized by a cyclopropylsulfonyl group at the 5-position of the indole core. Its molecular formula is C₁₂H₁₁NO₂S, with a molecular weight of approximately 241.1 g/mol (calculated from the formula).

Properties

Molecular Formula

C11H11NO2S

Molecular Weight

221.28 g/mol

IUPAC Name

5-cyclopropylsulfonyl-1H-indole

InChI

InChI=1S/C11H11NO2S/c13-15(14,9-1-2-9)10-3-4-11-8(7-10)5-6-12-11/h3-7,9,12H,1-2H2

InChI Key

QXDMYNMLOPCNGA-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)C2=CC3=C(C=C2)NC=C3

Origin of Product

United States

Comparison with Similar Compounds

Key Substituents and Their Effects

5-(Cyclopropylsulfonyl)-1H-Indole Substituent: Cyclopropylsulfonyl (-SO₂-C₃H₅). Electronic Effects: The sulfonyl group withdraws electrons, reducing the electron density of the indole ring. This enhances stability toward electrophilic attacks but may increase susceptibility to nucleophilic substitution.

5-Iodo-1-(Piperidin-1-Ylmethyl)-1H-Indole (Compound 11, )

  • Substituent : Iodo (-I) at C5, piperidinylmethyl (-CH₂-C₅H₁₀N) at N1.
  • Electronic Effects : The iodine atom is weakly electron-withdrawing (inductive effect). The piperidinylmethyl group is electron-donating via alkyl substitution.
  • Steric Effects : The bulky iodine atom and piperidine moiety increase steric bulk, likely reducing solubility in polar solvents compared to the sulfonyl derivative .

5-Fluoro-3-(Triazole-Ethyl)-1H-Indole (Compound 5e, )

  • Substituent : Fluoro (-F) at C5, triazole-ethyl group at C3.
  • Electronic Effects : Fluorine is strongly electron-withdrawing, while the triazole (aromatic heterocycle) contributes resonance effects.
  • Steric Effects : The triazole-ethyl chain adds flexibility and moderate bulk, possibly enhancing solubility in aqueous media compared to sulfonyl derivatives .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Polarity Synthesis Yield* Reference
5-(Cyclopropylsulfonyl)-1H-indole C₁₂H₁₁NO₂S ~241.1 Cyclopropylsulfonyl High (SO₂) N/A
5-Iodo-1-(Piperidin-1-Ylmethyl)-1H-Indole C₁₅H₁₇IN₂ ~344.2 Iodo, Piperidinylmethyl Moderate Not reported
5-Fluoro-3-(Triazole-Ethyl)-1H-Indole (5e) C₁₈H₁₄F₂N₄ ~332.3 Fluoro, Triazole-Ethyl Moderate-High 22%
5-Methoxy-1-(Piperidin-1-Ylmethyl)-1H-Indole (13) C₁₅H₂₀N₂O ~244.3 Methoxy, Piperidinylmethyl Low-Moderate Not reported

*Synthesis yields are included where available.

  • Polarity : The sulfonyl group in 5-(Cyclopropylsulfonyl)-1H-indole significantly increases polarity compared to methoxy or alkyl-substituted indoles, likely improving solubility in polar aprotic solvents (e.g., DMSO) but reducing lipid membrane permeability .
  • Thermal Stability : Cyclopropane’s ring strain may lower thermal stability compared to unstrained alkyl substituents (e.g., methyl or methoxy groups) .

Reactivity and Functionalization Potential

  • Nucleophilic Substitution : The sulfonyl group in 5-(Cyclopropylsulfonyl)-1H-indole may act as a leaving group in nucleophilic aromatic substitution, a pathway less feasible in methoxy- or alkyl-substituted indoles.
  • Electrophilic Substitution : Electron-withdrawing substituents (e.g., -SO₂, -F) deactivate the indole ring toward electrophiles, unlike electron-donating groups (e.g., -OCH₃) .

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